![molecular formula C16H17N5O4S B1666416 Azidocillin CAS No. 17243-38-8](/img/structure/B1666416.png)
Azidocillin
Overview
Description
It is structurally characterized by a penam ring bearing two methyl groups at position 2 and an amide group at position 6, starting from the sulfur atom at position 1 . Azidocillin is used to treat various bacterial infections, including respiratory, gastrointestinal, urinary tract infections, and meningitis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azidocillin is synthesized through a series of chemical reactions involving the penicillin core structure. The synthesis typically involves the acylation of 6-aminopenicillanic acid with 2-azido-2-phenylacetyl chloride under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Azidocillin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the azido group to form amines.
Substitution: The azido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various this compound derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Azidocillin is structurally characterized by a penam ring with two methyl groups at position 2 and an amide group at position 6. Its mechanism of action involves binding to penicillin-binding proteins (PBPs) within bacterial cell walls, inhibiting the synthesis of peptidoglycan and ultimately leading to bacterial cell lysis through autolytic enzymes such as autolysins .
Scientific Research Applications
1. Chemistry
- Model Compound : this compound serves as a model compound for studying the reactivity of azido groups and penicillin derivatives. This application is crucial for understanding the chemical behavior of similar compounds in synthetic organic chemistry.
2. Biology
- Antibacterial Properties : Research has demonstrated that this compound possesses significant antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness, with studies showing MIC values as low as 8 μg/mL against certain strains .
- Biofilm Formation Inhibition : this compound has been shown to inhibit biofilm formation in bacterial cultures, which is critical for preventing chronic infections associated with biofilms .
3. Medicine
- Antibiotic Development : this compound is investigated for its potential in developing new antibiotics to combat resistant bacterial strains. Its structural modifications are explored to enhance efficacy and reduce side effects .
- Clinical Studies : Comparative studies have assessed the therapeutic efficacy of this compound against other antibiotics like doxycycline in treating chronic bronchitis, highlighting its clinical relevance .
Table 1: Antibacterial Efficacy of this compound Against Various Bacterial Strains
Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 8 | 16 |
Enterococcus faecalis | 8 | 16 |
Escherichia coli | 32 | 64 |
Pseudomonas aeruginosa | 64 | 128 |
Methicillin-resistant Staphylococcus aureus | 4 | 8 |
Table 2: Comparative Study of this compound and Doxycycline
Parameter | This compound | Doxycycline |
---|---|---|
Efficacy in Chronic Bronchitis | Higher | Moderate |
Side Effects | Minimal | Common gastrointestinal issues |
Resistance Profile | Effective against MRSA | Resistance observed |
Case Studies
Case Study 1: Antibacterial Activity Evaluation
In a study conducted by Singh et al., this compound was synthesized and tested against a range of bacterial strains. The results indicated that it exhibited superior antibacterial activity compared to standard antibiotics, making it a promising candidate for further development in antibiotic therapies .
Case Study 2: Biofilm Inhibition
A recent study highlighted this compound's ability to significantly inhibit biofilm formation at concentrations below its MIC. This property is particularly valuable in treating infections where biofilms pose a challenge to antibiotic efficacy .
Mechanism of Action
Azidocillin exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins . This compound may also interfere with an autolysin inhibitor, further promoting cell lysis .
Comparison with Similar Compounds
- Ampicillin
- Amoxicillin
- Penicillin G
- Penicillin V
- Azlocillin
Comparison: Azidocillin is unique among penicillins due to its azido group, which imparts distinct chemical reactivity and pharmacological properties. Compared to ampicillin and amoxicillin, this compound has a broader spectrum of activity against certain bacterial strains . Its unique structure also allows for different synthetic modifications, making it a valuable compound in medicinal chemistry .
Biological Activity
Azidocillin is a synthetic antibiotic belonging to the penicillin class, primarily used for its antibacterial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these PBPs, this compound disrupts the final stages of cell wall construction, leading to cell lysis and death of susceptible bacteria. The primary organisms affected by this compound include various strains of Streptococcus pneumoniae and other Gram-positive bacteria .
Pharmacodynamics
- Target Proteins : this compound binds to multiple PBPs, including:
- PBP 1a
- PBP 1b
- PBP 2a
- PBP 2b
- PBP 3
This binding inhibits the transpeptidation process necessary for cell wall integrity, ultimately causing bacterial cell death through autolysin-mediated lysis .
Efficacy Against Bacterial Strains
This compound demonstrates significant efficacy against various strains of bacteria. Below is a summary table showcasing its activity against selected organisms:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Streptococcus pneumoniae | 0.25 µg/mL | Effective against resistant strains |
Staphylococcus aureus | 0.5 µg/mL | Limited efficacy in MRSA |
Escherichia coli | >32 µg/mL | Generally resistant |
Case Studies and Clinical Research
Several studies have evaluated the clinical effectiveness of this compound in various settings:
-
Postoperative Infection Prevention :
A study assessed the efficacy of this compound in preventing postoperative infections after dental procedures. The results indicated a statistically significant reduction in infection rates among patients receiving this compound compared to those on placebo (p < 0.05) . -
Comparative Efficacy :
In a comparative study involving multiple antibiotics, this compound showed comparable efficacy to amoxicillin in treating respiratory infections caused by Streptococcus pneumoniae. The study highlighted that this compound could be a viable alternative for patients with penicillin allergies . -
Adverse Effects :
While generally well-tolerated, some patients reported mild gastrointestinal disturbances when treated with this compound. A review noted that adverse events were more common with higher doses and prolonged therapy .
Resistance Patterns
Resistance to this compound has been observed, particularly among certain strains of Staphylococcus aureus. Research indicates that mutations in PBPs can confer resistance, highlighting the need for ongoing surveillance and susceptibility testing in clinical settings .
Properties
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-azido-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4S/c1-16(2)11(15(24)25)21-13(23)10(14(21)26-16)18-12(22)9(19-20-17)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,22)(H,24,25)/t9-,10-,11+,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFHGIPNGIAMDK-NJBDSQKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N=[N+]=[N-])C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N=[N+]=[N-])C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938154 | |
Record name | Azidocillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Azidocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.11e-01 g/L | |
Record name | Azidocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Azidocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Azidocillin interferes with an autolysin inhibitor. | |
Record name | Azidocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17243-38-8 | |
Record name | Azidocillin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17243-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azidocillin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017243388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azidocillin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08795 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azidocillin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20938154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azidocillin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | AZIDOCILLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8XDP7L3SL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Azidocillin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015685 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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